CID 5381446

説明

CID 5381446 is a unique identifier in the PubChem database, a comprehensive resource for chemical compound information. However, none of the provided evidence sources directly describe the structural, pharmacological, or biochemical properties of CID 5381446. PubChem entries typically include molecular weight, structural formulas, biological activity, and related compounds, but the absence of specific data in the evidence precludes a detailed introduction. For accurate characterization, direct access to PubChem or peer-reviewed literature would be required to retrieve its IUPAC name, molecular formula, and functional roles .

特性

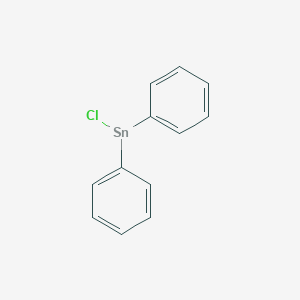

分子式 |

C12H10ClSn |

|---|---|

分子量 |

308.37 g/mol |

InChI |

InChI=1S/2C6H5.ClH.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;1H;/q;;;+1/p-1 |

InChIキー |

HIBHFDUQYQGVGD-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Tranexamic acid is synthesized through a multi-step process starting from cyclohexanone. The key steps involve:

Aminomethylation: Cyclohexanone is reacted with formaldehyde and ammonium chloride to form 4-aminomethylcyclohexanone.

Reduction: The intermediate is then reduced to 4-aminomethylcyclohexanol.

Oxidation: The alcohol is oxidized to 4-aminomethylcyclohexanone.

Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.

Industrial Production Methods

In industrial settings, the production of tranexamic acid involves similar steps but is optimized for large-scale synthesis. The process includes:

Catalytic hydrogenation: for the reduction step.

Oxidation: using oxidizing agents like potassium permanganate.

Carboxylation: using carbon dioxide under high pressure.

化学反応の分析

Types of Reactions

Tranexamic acid undergoes several types of chemical reactions, including:

Oxidation: Tranexamic acid can be oxidized to form various derivatives.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The amino group in tranexamic acid can undergo substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation is commonly used for reduction.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of tranexamic acid, such as substituted amines and carboxylic acids .

科学的研究の応用

Tranexamic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.

Biology: Tranexamic acid is used to study the role of fibrinolysis in various biological processes.

Medicine: It is extensively researched for its antifibrinolytic properties and its use in treating bleeding disorders.

Industry: Tranexamic acid is used in the production of various pharmaceuticals and as an additive in certain industrial processes

作用機序

Tranexamic acid exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. It binds to the lysine-binding sites on plasminogen, preventing its conversion to plasmin and thereby stabilizing the fibrin matrix .

類似化合物との比較

Comparison with Similar Compounds

Below is a generalized framework for such comparisons, based on structural, functional, and analytical criteria exemplified in the evidence:

Table 1: Framework for Compound Comparison

Key Observations from Evidence

Structural Comparisons :

- and highlight comparisons of steroid backbones (e.g., taurocholic acid vs. taurolithocholic acid) and oscillatoxin derivatives. Overlays of 3D structures and substituent analysis are critical for identifying functional group contributions .

- For CID 5381446, analogous comparisons would require evaluating its core structure (e.g., aromatic rings, side chains) against analogs.

Functional and Pharmacological Overlaps :

- –10 and 18 emphasize functional comparisons in chemotherapy-induced diarrhea (CID) management. For example, probiotics reduce CID incidence (OR = 0.26) more effectively than conventional therapies .

- If CID 5381446 were a therapeutic agent, its efficacy (e.g., IC50 values) and mechanisms (e.g., enzyme inhibition) would need benchmarking against existing drugs like loperamide or octreotide .

Analytical Differentiation: Mass spectrometry techniques, such as collision-induced dissociation (CID), enable differentiation of isomeric compounds (e.g., ginsenosides Rf and F11) based on fragmentation patterns . Similarly, CID 5381446 could be compared to structurally related compounds using tandem MS or NMR spectroscopy, though such data are absent in the evidence.

Limitations and Recommendations

To address this:

- Consult PubChem : Retrieve CID 5381446’s entry for molecular descriptors, bioactivity, and associated literature.

- Expand Literature Review : Prioritize studies on structurally related compounds (e.g., oscillatoxins, bile acids) or functional analogs in therapeutic contexts .

- Leverage Analytical Data : Apply methodologies from and to characterize CID 5381446’s fragmentation or interaction profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。